N-Butyl 1-boc-piperidine-4-carboxamide

Description

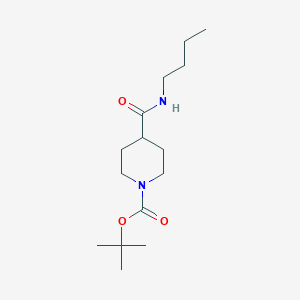

N-Butyl 1-Boc-piperidine-4-carboxamide is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a butylcarboxamide moiety at the 4-position. The Boc group is widely used in organic synthesis to shield amine functionalities from reactive conditions, enabling selective modifications elsewhere in the molecule . This compound serves as a critical intermediate in pharmaceutical research, particularly in the development of protease inhibitors, kinase modulators, and neuroactive agents due to its structural versatility and stability under basic conditions .

Properties

IUPAC Name |

tert-butyl 4-(butylcarbamoyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O3/c1-5-6-9-16-13(18)12-7-10-17(11-8-12)14(19)20-15(2,3)4/h12H,5-11H2,1-4H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KARIMRXLLJFIST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1CCN(CC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl 1-boc-piperidine-4-carboxamide typically involves the reaction of 1-boc-piperidine-4-carboxylic acid with butylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-Butyl 1-boc-piperidine-4-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile can yield a substituted amide.

Hydrolysis: The major products are 1-boc-piperidine-4-carboxylic acid and butylamine.

Scientific Research Applications

N-Butyl 1-boc-piperidine-4-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-Butyl 1-boc-piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs primarily differ in substituents on the piperidine ring or the carboxamide nitrogen. Key examples include:

Key Observations :

- Alkyl Chain Impact : The n-butyl group in the target compound enhances lipophilicity (logP ≈ 2.8) compared to the ethyl (logP ≈ 1.9) or methyl (logP ≈ 1.5) analogs, influencing membrane permeability and bioavailability .

- Boc Group Stability: All analogs share acid-labile Boc protection, which can be cleaved under acidic conditions (e.g., trifluoroacetic acid), unlike non-Boc derivatives like 1-benzyl-4-phenylaminopiperidine carboxamide, which lacks such sensitivity .

Stability and Reactivity

- Acid Sensitivity: The Boc group in all analogs decomposes at pH < 3, whereas non-protected carboxamides (e.g., 2-hexanone derivatives) remain stable but lack selectivity in amine reactions .

- Thermal Stability : this compound remains stable up to 150°C, outperforming n-butyl acrylate (decomposes at 100°C) due to the absence of reactive double bonds .

Biological Activity

N-Butyl 1-Boc-piperidine-4-carboxamide is a derivative of piperidine that has garnered attention due to its potential biological activities, particularly in the context of receptor binding and pharmacological applications. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), receptor interactions, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C_{13}H_{22}N_{2}O_{3}

- Molecular Weight : 250.33 g/mol

- CAS Number : 137076-22-3

This compound features a butyl group attached to the nitrogen of a piperidine ring, which is further substituted with a Boc (tert-butyloxycarbonyl) protecting group at the nitrogen atom and a carboxamide at the 4-position.

Receptor Affinity and Selectivity

Research indicates that various piperidine derivatives, including this compound, exhibit significant affinity for sigma receptors (σ receptors). These receptors are implicated in numerous physiological processes and are considered potential targets for drug discovery.

-

Sigma Receptor Binding :

- A study reported that certain piperidine derivatives showed high binding affinity for σ1 receptors, with Ki values as low as 3.7 nM for other closely related compounds . While specific data for this compound is limited, its structural similarities suggest potential interactions with these receptors.

- Selectivity Ratios :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The following points summarize key findings from SAR studies:

- Substituent Effects : Modifications at the amide nitrogen can significantly affect receptor affinity and selectivity. For instance, replacing different cyclic or linear moieties on the amide nitrogen has been shown to enhance binding profiles .

- Molecular Docking Studies : In silico docking studies have provided insights into how this compound might interact with sigma receptors, revealing potential stabilizing interactions with key amino acids in the receptor binding pocket .

Pharmacological Applications

This compound and its analogs have been investigated for their potential therapeutic applications:

- Inhibition of Enzymatic Activity :

- Behavioral Studies :

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.